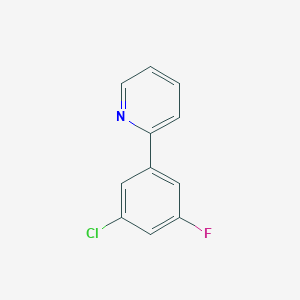

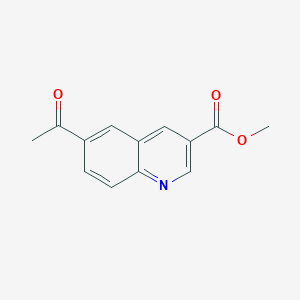

![molecular formula C13H10N2O2S B2710389 5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione CAS No. 365989-89-5](/img/structure/B2710389.png)

5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione, more commonly known as 5-Methyl-1,3-thiazol-2,4-dione, is an organic compound used in a variety of scientific applications. It is a cyclic compound with a five-membered ring structure containing three nitrogen atoms, two oxygen atoms, and one carbon atom. 5-Methyl-1,3-thiazol-2,4-dione is a colorless solid at room temperature and has a molecular weight of 168.22 g/mol. It is a versatile compound that is used in a wide range of scientific applications, including synthesis, catalysis, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Cancer Inhibitory Activity A series of derivatives incorporating the thiazolidine-2,4-dione structure, similar to 5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione, have been synthesized and evaluated for their anticancer activity. These compounds, including 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives, demonstrated promising anticancer activities against various cancer cell lines, such as A549, HCT116, and PC-9. The derivatives with benzyl at the 1-position of indole showed comparable anticancer activity to 5-Fluorouracil (5-FU) across the tested cancer cells, except A375, and exhibited higher activity against A549 and HCT116, indicating their potential as cancer inhibitory agents (Li Zi-cheng, 2013).

Corrosion Inhibition Thiazolidinedione derivatives, akin to the chemical structure , have been investigated for their corrosion inhibition performance on mild steel in hydrochloric acid solutions. These studies have demonstrated that thiazolidinedione derivatives increase in inhibition efficiency with concentration, suggesting their potential utility in protecting metal surfaces from corrosive environments. The adsorption of these inhibitors on the mild steel surface follows the Langmuir adsorption isotherm, highlighting their effectiveness in corrosion protection (M. Yadav et al., 2015).

Antimicrobial Activity Research on thiazolidinedione derivatives, closely related to this compound, has also extended to antimicrobial activity. Some of these compounds have shown modest to good antibacterial activity against various strains of bacteria, including Gram-negative and Gram-positive bacteria, as well as antifungal activity against Candida albicans. This indicates their potential as antimicrobial agents, offering a pathway for the development of new treatments for infections (A. Stana et al., 2014).

Propiedades

IUPAC Name |

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c1-15-12(16)11(18-13(15)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,16H,1H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOWBPBNRPKAHW-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(SC1=O)C=C2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(SC1=O)/C=C/2\C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

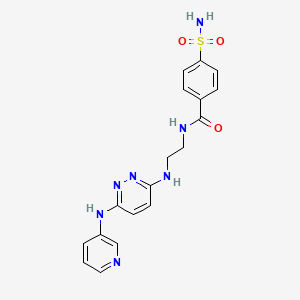

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710315.png)

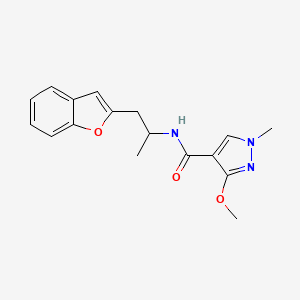

![6-Benzyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2710319.png)

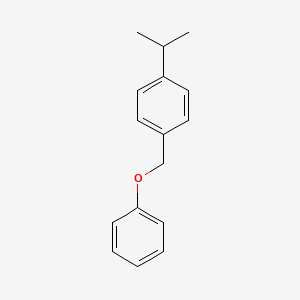

![3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid](/img/structure/B2710320.png)

![N-(2-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2710321.png)

![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)

![4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2710328.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)